Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate
Description
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core linked to a dimethoxyphenyl group and an ester functional group, making it a versatile molecule for chemical synthesis and research.
Properties
IUPAC Name |
methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-23-16-7-4-12(8-18(16)24-2)15-10-27-17-9-13(26-11-19(21)25-3)5-6-14(17)20(15)22/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFUDSJTLMKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid with chromenone derivatives. The reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the attainment of high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Scientific Research Applications
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.
Mechanism of Action
The mechanism by which Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate exerts its effects involves interactions with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity and influencing biological pathways. The dimethoxyphenyl group enhances the compound’s binding affinity and specificity for certain targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dimethoxyphenyl acetate
- Ethyl 3-(3,4-dimethoxyphenyl)propionate
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate stands out due to its unique combination of a chromenone core and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Chemical Name: this compound
- Molecular Formula: C22H22O7
- Molecular Weight: 398.41 g/mol
- CAS Number: 869080-43-3
The compound features a chromenone backbone with methoxy substituents that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound was evaluated against various Gram-positive and Gram-negative bacteria using standard microdilution methods.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.011 mg/mL | 0.020 mg/mL |
| Bacillus cereus | 0.008 mg/mL | 0.015 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
The compound exhibited potent antibacterial activity, outperforming traditional antibiotics such as ampicillin and streptomycin by significant margins . The most sensitive strain was found to be Enterobacter cloacae, while E. coli showed the highest resistance.
Cytotoxicity Studies
Cytotoxicity assessments were conducted using the MTT assay against normal human lung fibroblast cells (MRC5). The results indicated that while the compound demonstrated effective antimicrobial properties, it also exhibited moderate cytotoxic effects at higher concentrations.
Table 2: Cytotoxicity Results
| Concentration (mg/mL) | Cell Viability (%) |
|---|---|
| 0.01 | 95 |
| 0.05 | 80 |
| 0.10 | 60 |
At concentrations above 0.05 mg/mL, a notable decrease in cell viability was observed, suggesting a need for further optimization to enhance selectivity towards microbial targets while minimizing toxicity to human cells .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the chromenone core or methoxy substituents can significantly affect its potency and selectivity.
- Methoxy Substituents : The presence of methoxy groups at the para position on the phenyl ring enhances lipophilicity, which may improve membrane permeability and subsequent antibacterial action.
- Chromenone Backbone : Variations in the chromenone structure have been linked to changes in antibacterial efficacy, with certain derivatives showing enhanced activity against specific bacterial strains.
Case Studies and Research Findings
- Case Study on Antibacterial Efficacy : A study demonstrated that methyl derivatives of chromenones exhibited synergistic effects when combined with existing antibiotics, suggesting potential for combination therapies .
- Research on Antifungal Activity : Preliminary findings indicated that similar compounds within the chromenone family also displayed antifungal properties against strains like Candida albicans, although further studies are needed to confirm these effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
